
AZD2932
Descripción general
Descripción
AZD-2932 is a high affinity inhibitor of VEFGR-2 and PDGFR. AZD-2932 has a balanced ~ 1:1 ratio of activity vs both VEGFR-2 and PDGFRβ and shows IC50 values of 8 and 4 nM against the two enzymes, respectively. It is also active on c-Kit and FLT3 with good selectivity on a panel of kinases. The pharmacokinetic behavior and the preclinical antitumor activity in nude mice bearing C6 rat glial tumors indicate that 31 has the potential to become an antiangiogenic agent in the clinic.
Aplicaciones Científicas De Investigación
Inhibición de las tirosina quinasas VEGFR-2 y PDGFR
AZD2932 es un potente inhibidor de las tirosina quinasas VEGFR-2 y PDGFR . Estas quinasas desempeñan funciones cruciales en la angiogénesis, un proceso que implica el crecimiento de nuevos vasos sanguíneos a partir de los existentes. Al inhibir estas quinasas, this compound puede controlar potencialmente el crecimiento y la propagación de las células cancerosas al limitar su suministro de sangre .
Aplicaciones anticancerígenas
This compound fue desarrollado por AstraZeneca como un posible medicamento anticancerígeno . Su capacidad para inhibir las tirosina quinasas VEGFR-2 y PDGFR, que a menudo se sobreexpresan en varios tipos de cáncer, lo convierte en un candidato prometedor para el tratamiento del cáncer .
Eficacia in vivo en modelos preclínicos
En modelos preclínicos, this compound ha mostrado resultados prometedores. Por ejemplo, en ratones portadores de tumores gliales de rata C6, this compound demostró una buena potencia. El crecimiento del tumor Calu-6 se inhibió en un 81% y un 72% a dosis de 50 y 12,5 mg/kg b.i.d, respectivamente .
Farmacocinética
La farmacocinética de this compound se ha estudiado in vitro . Comprender la farmacocinética de un fármaco es crucial para determinar su dosis, vía de administración y posibles efectos secundarios.
Desarrollo de fármacos
This compound forma parte de una nueva serie de inhibidores de éteres de quinazolina . El desarrollo de esta nueva clase de inhibidores podría conducir al descubrimiento de fármacos más potentes y selectivos para el tratamiento de diversas enfermedades.
Mecanismo De Acción
AZD2932, also known as 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide, is a potent and multi-targeted kinase inhibitor .
Target of Action
This compound primarily targets VEGFR-2 , PDGFRβ , Flt-3 , and c-Kit . These proteins are tyrosine kinases, which play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity, thereby preventing the phosphorylation process that is essential for the activation of these proteins . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those regulated by its target proteins. VEGFR-2 is involved in angiogenesis, PDGFRβ plays a role in cell proliferation and differentiation, Flt-3 is implicated in hematopoiesis, and c-Kit is involved in stem cell factor signaling . By inhibiting these proteins, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in vitro
Result of Action
The inhibition of the target proteins by this compound leads to changes at the molecular and cellular levels. For instance, the inhibition of VEGFR-2 can reduce angiogenesis, while the inhibition of PDGFRβ can affect cell proliferation and differentiation . These changes can potentially influence the growth and survival of cells.
Propiedades
IUPAC Name |
2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCZJMOEMMCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883986-34-3 | |
| Record name | AZD-2932 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883986343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-2932 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9PP5S9IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



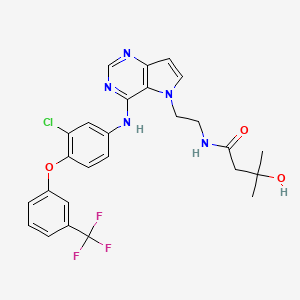
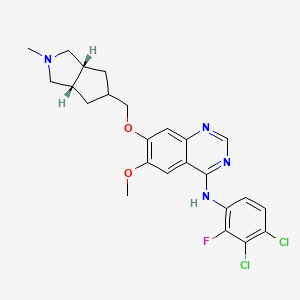

![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)


![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)

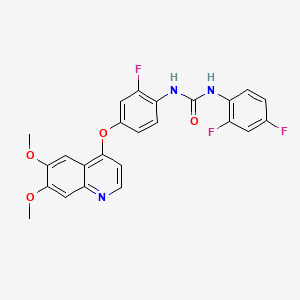

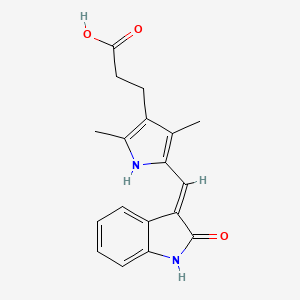

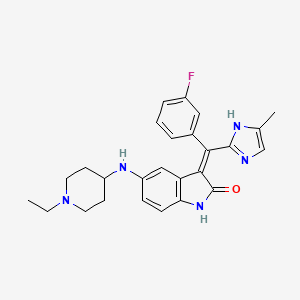
![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)